N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide
Description
N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a pentyloxy chain. Its structure comprises:
- Aromatic core: A benzamide scaffold substituted with a pentyloxy group at the para position.
- N-substituents: A 2-chlorobenzyl group and a sulfolane ring (tetrahydrothiophene-1,1-dioxide) at the 3-position.
Properties
Molecular Formula |
C23H28ClNO4S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C23H28ClNO4S/c1-2-3-6-14-29-21-11-9-18(10-12-21)23(26)25(20-13-15-30(27,28)17-20)16-19-7-4-5-8-22(19)24/h4-5,7-12,20H,2-3,6,13-17H2,1H3 |
InChI Key |
WXRIJLNGGHDCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide typically involves multiple steps:
Formation of the 2-chlorobenzyl intermediate: This step involves the chlorination of benzyl alcohol to produce 2-chlorobenzyl chloride.
Synthesis of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate: This intermediate is synthesized through the oxidation of tetrahydrothiophene.
Coupling reaction: The 2-chlorobenzyl chloride is reacted with the 1,1-dioxidotetrahydrothiophen-3-yl intermediate in the presence of a base to form the N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl) intermediate.
Formation of the final compound: The intermediate is then reacted with 4-(pentyloxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
Alkoxy Chain Length: The pentyloxy group in the target compound balances lipophilicity and metabolic stability.
Sulfolane vs. Heterocyclic Moieties: The sulfolane ring in the target compound provides polar, non-aromatic bulk, contrasting with imidazole (e.g., ) or thiazolidinone (e.g., ) rings in analogs. Sulfolane’s electron-withdrawing nature may influence receptor-binding kinetics.
Chlorobenzyl Substitution : The 2-chlorobenzyl group introduces steric hindrance and electron-withdrawing effects, differentiating it from 4-isopropylbenzyl (less polar) or unsubstituted benzyl groups .
Pharmacological and Physicochemical Profiling
Table 2: Pharmacological and ADMET Predictions
Insights:
- The sulfolane moiety improves aqueous solubility compared to purely aromatic analogs (e.g., ) but reduces membrane permeability.
Biological Activity
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H24ClNO4S
- Molecular Weight : 421.94 g/mol
- CAS Number : 620569-52-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exhibit antitumor properties and may act through multiple pathways, including modulation of cell signaling and apoptosis induction.
Biological Activity Overview
Research indicates that this compound demonstrates a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness in inhibiting the growth of human tumor xenografts in nude mice models .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
Study 1: Antitumor Efficacy
A study conducted on the compound's antitumor efficacy revealed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent activity .
Study 2: Mechanistic Insights
Investigations into the mechanism of action highlighted that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound.
Study 3: In Vivo Evaluation
In vivo studies using a mouse model demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed reduced cell proliferation markers in treated tumors .
Data Summary Table
| Biological Activity | Effect | IC50 Value (µM) | Model |
|---|---|---|---|
| Antitumor Activity | Cytotoxicity | 15 | MCF-7 (Breast Cancer) |
| Apoptosis Induction | Increased pro-apoptotic proteins | N/A | Flow Cytometry |
| Tumor Volume Reduction | Significant reduction | N/A | Mouse Model |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
